molecular formula C13H20BrNO3 B1344546 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide CAS No. 1119453-07-4

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Cat. No.: B1344546
CAS No.: 1119453-07-4
M. Wt: 318.21 g/mol
InChI Key: SCXFQCMOLMSCPL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is a brominated amide derivative featuring a furylmethyl group and a methoxypropyl substituent on the nitrogen atom. Its structure combines a bromine atom at the second position of the butanamide backbone, which is known to enhance electrophilic reactivity and influence biological interactions .

Properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-N-(3-methoxypropyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-3-12(14)13(16)15(7-5-8-17-2)10-11-6-4-9-18-11/h4,6,9,12H,3,5,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXFQCMOLMSCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CCCOC)CC1=CC=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194957
Record name 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide
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URL https://comptox.epa.gov/dashboard/DTXSID001194957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-07-4
Record name 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Bromobutanoyl Intermediate

The starting point is often 2-bromobutanoic acid or its activated derivative (e.g., acid chloride or anhydride). Bromination at the alpha position to the carbonyl can be achieved by:

  • Alpha-bromination of butanoic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Alternatively, direct synthesis of 2-bromobutanoyl chloride from 2-bromobutanoic acid using reagents like thionyl chloride.

This intermediate is crucial as it provides the electrophilic center for subsequent amide bond formation.

Formation of the Amide Bond with N-Substituents

The amide nitrogen is disubstituted with two different alkyl groups: 2-furylmethyl and 3-methoxypropyl. The preparation involves:

  • Stepwise alkylation of a primary amine or secondary amine precursor.
  • Alternatively, the use of a secondary amine bearing one substituent (e.g., N-(2-furylmethyl)amine) which is then alkylated with 3-methoxypropyl halide.
  • The amine is then reacted with the 2-bromobutanoyl chloride to form the amide bond.

Typical reaction conditions include:

  • Use of a base such as triethylamine or pyridine to neutralize HCl formed during amide bond formation.
  • Solvents like dichloromethane or tetrahydrofuran (THF) to dissolve reactants.
  • Temperature control (0°C to room temperature) to minimize side reactions, especially to preserve the furan ring integrity.

Alternative Synthetic Routes

  • Direct amidation of 2-bromobutanoic acid with the disubstituted amine under coupling reagent catalysis (e.g., EDCI, DCC) to improve yields.
  • Use of microwave-assisted synthesis to accelerate reaction times, though this may require optimization to avoid decomposition of sensitive groups.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Alpha-bromination Bromine or NBS, solvent (CCl4 or DCM), light or heat Controlled to avoid polybromination
Amine alkylation Alkyl halides (furylmethyl bromide, 3-methoxypropyl bromide), base (K2CO3 or NaH) Stepwise to ensure selective substitution
Amide bond formation 2-bromobutanoyl chloride, base (Et3N), solvent (DCM), 0°C to RT Avoid moisture, inert atmosphere preferred
Purification Flash chromatography (silica gel, EtOAc/petroleum ether) To isolate pure product

Research Findings and Yield Data

  • Yields for the amide formation step typically range from 60% to 85%, depending on the purity of intermediates and reaction conditions.
  • The presence of the furan ring requires mild conditions to prevent ring opening or polymerization.
  • Bromination steps must be carefully controlled to avoid overbromination or side reactions.
  • Purification by flash chromatography is effective in isolating the target compound with >95% purity.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents/Conditions Yield Range (%) Key Considerations
Alpha-bromination Bromination of butanoic acid derivative Br2 or NBS, CCl4/DCM, light or heat 70-90 Control to avoid overbromination
Amine alkylation Stepwise alkylation of amine with alkyl halides Alkyl bromides, base (K2CO3, NaH), solvent 65-80 Selectivity for mono- vs disubstitution
Amide bond formation Reaction of amine with 2-bromobutanoyl chloride Et3N, DCM, 0°C to RT 60-85 Moisture sensitive, inert atmosphere
Purification Flash chromatography Silica gel, EtOAc/petroleum ether Purity >95% Efficient removal of impurities

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include furanones and other oxidized derivatives.

    Reduction Reactions: Products include primary amines and other reduced compounds.

Scientific Research Applications

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromine atom and the furan ring can influence its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide with structurally related brominated amides, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Comparisons

Compound Name Substituents on Nitrogen Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Furylmethyl, 3-Methoxypropyl C₁₃H₁₉BrN₂O₃ ~347.21* Potential kinase inhibitor scaffold; enhanced solubility from methoxypropyl
2-Bromo-N-[3-(diethylamino)propyl]butanamide 3-(Diethylamino)propyl C₁₁H₂₁BrN₂O 289.20 Basic amino group enhances cellular uptake; studied for CNS activity
2-Bromo-N-(2-methoxyphenyl)butanamide 2-Methoxyphenyl C₁₁H₁₄BrNO₂ 272.14 Aromatic substitution; irritant hazard
2-Bromo-N-(2,4-dichlorophenyl)butanamide 2,4-Dichlorophenyl C₁₀H₁₀BrCl₂NO 311.00 High halogen content; potential agrochemical use
3-Bromo-N-(2-fluorophenyl)propanamide 2-Fluorophenyl C₉H₉BrFNO 246.08 Fluorine enhances metabolic stability; antitumor applications

Key Observations

Substituent Effects on Reactivity: The diethylamino group in 2-Bromo-N-[3-(diethylamino)propyl]butanamide increases basicity, favoring interactions with biological membranes . Aromatic substituents (e.g., 2-methoxyphenyl, 2,4-dichlorophenyl) enhance planar stacking but may reduce solubility compared to aliphatic groups like methoxypropyl .

Biological Activity :

  • Brominated amides with halogenated aryl groups (e.g., 2,4-dichlorophenyl) are often explored for pesticidal or antimicrobial activity due to their electrophilic bromine atom .
  • Fluorinated analogs (e.g., 3-Bromo-N-(2-fluorophenyl)propanamide) exhibit improved pharmacokinetic profiles, making them candidates for drug development .

Hazard Profiles :

  • Compounds like 2-Bromo-N-(2-methoxyphenyl)butanamide are classified as irritants, likely due to aryl group reactivity . The target compound’s safety profile remains uncharacterized but may differ due to its mixed substituents.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide?

  • Methodological Answer : The synthesis involves bromination of a precursor amide. For analogous brominated amides, brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in inert solvents (e.g., dichloromethane or chloroform) are used under controlled temperatures (0–25°C) to achieve regioselectivity . A two-step approach may be employed:

Amide Formation : React 3-methoxypropylamine with 2-furylmethyl chloride to form N-(2-furylmethyl)-N-(3-methoxypropyl)amine.

Bromination : Introduce the bromine atom at the β-position of the butanamide backbone using NBS in dichloromethane, followed by purification via column chromatography.
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts like dibrominated species.

Q. How can the structure of this compound be validated using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the furyl protons (δ 6.2–7.4 ppm), methoxy group (δ ~3.3 ppm), and methylene/methyl groups adjacent to the bromine (δ 1.8–2.5 ppm).
  • ¹³C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and brominated carbon (δ ~35–40 ppm) .
  • IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and C-Br bond (~550 cm⁻¹).
  • Mass Spectrometry : Observe the molecular ion peak ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What solvents and conditions are suitable for its storage to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Brominated amides are prone to hydrolysis; thus, anhydrous solvents like DMSO or DMF are preferred for dissolution. Avoid prolonged exposure to moisture or strong bases .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the bromine atom in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density and electrostatic potential of the bromine atom. For example:
  • Localized Electron Density : The bromine atom in 2-bromoamides exhibits a partial positive charge, making it susceptible to nucleophilic attack.
  • Transition State Analysis : Calculate activation energies for substitution with nucleophiles (e.g., amines, thiols) to predict reaction rates .
    Validation : Compare computed reaction pathways with experimental kinetic data (e.g., via HPLC monitoring).

Q. How to resolve contradictions in reported spectroscopic data for structurally similar brominated amides?

  • Methodological Answer :
  • Systematic Comparison : Compile NMR/IR data from multiple sources (e.g., PubChem, crystallographic databases) for analogous compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide ).
  • Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond angles .
  • Solvent Effects : Replicate spectra in standardized solvents (e.g., CDCl₃) to eliminate solvent-induced shifts.

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat/mass transfer for bromination steps, reducing decomposition risks .
  • Catalytic Optimization : Screen Lewis acids (e.g., ZnBr₂) to accelerate amide formation.
  • Byproduct Mitigation : Use scavengers (e.g., polymer-supported reagents) to remove excess bromine or unreacted intermediates.

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